![molecular formula C18H21N3O2S B4115177 N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4115177.png)
N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
Overview
Description
N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea, commonly known as FMPPT, is a thiourea derivative that has been extensively studied for its potential in treating various diseases. FMPPT has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
FMPPT has been found to have potential applications in treating various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, FMPPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, FMPPT has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, FMPPT has been shown to inhibit the formation of amyloid beta plaques, which are associated with the development of the disease.
Mechanism of Action
The mechanism of action of FMPPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FMPPT has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. FMPPT has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. Additionally, FMPPT has been found to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
FMPPT has been found to have a wide range of biochemical and physiological effects. In cancer research, FMPPT has been shown to induce apoptosis and inhibit angiogenesis. In diabetes research, FMPPT has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, FMPPT has been shown to inhibit the formation of amyloid beta plaques. Additionally, FMPPT has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using FMPPT in lab experiments is its wide range of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using FMPPT is its potential toxicity, which requires careful consideration in experimental design and dosage.
Future Directions
There are several future directions for FMPPT research. One direction is to further investigate its potential applications in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on developing more efficient synthesis methods for FMPPT.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-(piperidine-1-carbonyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(21-10-2-1-3-11-21)14-6-8-15(9-7-14)20-18(24)19-13-16-5-4-12-23-16/h4-9,12H,1-3,10-11,13H2,(H2,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCHGIXSRUTEDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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